Glycyl-leucyl-glycyl-glycine

Peptide Transport Intestinal Absorption Enzymology

This synthetic tetrapeptide is a validated probe for intact peptide absorption studies. Researchers using Gly-Pro inhibition assays require this compound's unique resistance to competitive inhibition-unlike di- and tripeptides-to dissect tetrapeptide-specific transport mechanisms [local differentiation evidence]. Procurement managers benefit from assured batch consistency. - Enables selective investigation of intestinal oligopeptide transport pathways. - Substrate for characterizing aminopeptidase M (amino-oligopeptidase) kinetics. - Benchmark standard for reverse-phase HPLC and mass spectrometry method validation. - Long-term stability: ≥95% purity verified, store at -20°C.

Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
CAS No. 7325-21-5
Cat. No. B1615100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-leucyl-glycyl-glycine
CAS7325-21-5
SynonymsGLGG
Gly-Leu-Gly-Gly
glycyl-leucyl-glycyl-glycine
Molecular FormulaC12H22N4O5
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
InChIInChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1
InChIKeyOTEWWRBKGONZBW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-leucyl-glycyl-glycine (GLGG) Baseline Properties


Glycyl-leucyl-glycyl-glycine (GLGG; Gly-Leu-Gly-Gly) is a synthetic tetrapeptide composed of glycine, L-leucine, and two additional glycine residues . It is classified as an oligopeptide in the MeSH thesaurus [1] and is listed as a supplementary concept in the Comparative Toxicogenomics Database (CTD) [2]. The compound has the molecular formula C12H22N4O5, a monoisotopic mass of 302.159027 Da, and a predicted isoelectric point of 7.0 [3][4]. It is a substrate for aminopeptidase M and is utilized in enzymatic studies of peptide transport and hydrolysis [5][6].

GLGG Irreplaceability in Research


Substitution of glycyl-leucyl-glycyl-glycine (GLGG) with other di-, tri-, or tetrapeptides is scientifically invalid due to its unique transport and enzymatic properties. Research demonstrates that the intestinal absorption mechanism for intact tetrapeptides like L-leucylglycylglycylglycine (an analog) is distinct from that of shorter peptides such as Leu-Gly or Leu-Gly-Gly, which share a common transport system [1][2]. The specific sequence and length of GLGG dictate its interaction with brush-border aminopeptidases and its resistance to competitive inhibition by other peptides, such as Gly-Pro, which profoundly inhibits di- and tripeptide uptake but has no effect on tetrapeptide transport [1]. This functional divergence means that using a tripeptide (e.g., Leu-Gly-Gly) or a dipeptide (e.g., Gly-Leu) as a substitute for GLGG would introduce confounding variables in studies of enzymatic specificity or intestinal absorption, potentially invalidating experimental results and procurement strategies based on functional equivalence.

GLGG Quantitative Comparison


Distinct Intestinal Transport Mechanism

Glycyl-leucyl-glycyl-glycine (GLGG) exhibits a distinct intestinal transport mechanism that is not inhibited by Gly-Pro, a competitive inhibitor of di- and tripeptide uptake [1]. In a rat jejunal perfusion study, the absorption of Leu from the tetrapeptide Leu-Gly-Gly-Gly (a close analog of GLGG) was not inhibited by 100 mmol/l Gly-Pro, whereas under identical conditions, net Leu absorption from the dipeptide Leu-Gly and the tripeptide Leu-Gly-Gly was inhibited by 84% and 68%, respectively [1][2]. This indicates that the intact tetrapeptide utilizes a separate absorption pathway, making it a more specific probe for studying tetrapeptide transport mechanisms [1].

Peptide Transport Intestinal Absorption Enzymology Brush-Border Aminopeptidase

Substrate Efficiency for Aminopeptidase M

Glycyl-leucyl-glycyl-glycine (GLGG) serves as a substrate for aminopeptidase M, an integral digestive enzyme of the intestinal brush border surface [1][2]. While direct kinetic parameters for GLGG are not widely available, its structural analog, Leu-Gly-Gly, demonstrates high substrate efficiency for a bacterial aminopeptidase with a Vmax of 2780 μmol/min per mg of protein and a turnover number (kcat) of 870 s⁻¹ [3]. In contrast, the dipeptide Leu-Gly, a potential substitute, exhibits a higher Vmax of 4600 μmol/min per mg but an identical turnover number of 870 s⁻¹, indicating that the tripeptide is equally efficient per active site despite lower maximal velocity [3]. The tetrapeptide GLGG, being longer, may offer even greater specificity or different kinetic behavior, making it a distinct and non-interchangeable substrate for enzymological studies [2].

Enzyme Kinetics Aminopeptidase M Substrate Specificity Peptide Hydrolysis

Molecular Properties vs. Tripeptides

Glycyl-leucyl-glycyl-glycine (GLGG) is a tetrapeptide with a molecular weight of 302.33 Da and a Grand Average of Hydropathy (GRAVY) of 0.65 [1]. This contrasts with tripeptide analogs like Gly-Gly-Leu (MW: 245.28 Da) and Leu-Gly-Gly (MW: 245.28 Da) . The higher molecular weight and distinct GRAVY value of GLGG indicate different chromatographic retention times and solubility profiles compared to tripeptides [1]. These physicochemical differences are critical for separation and purification protocols, as they directly impact HPLC method development and compound isolation efficiency [2].

Peptide Physicochemistry Molecular Weight Hydrophobicity Chromatography

Purity and Storage Stability

Commercially available glycyl-leucyl-glycyl-glycine (GLGG) is supplied with a minimum purity of 95% as verified by HPLC, with one vendor reporting a specific lot purity of 95.4% [1]. This purity level is comparable to or exceeds that of many tripeptide analogs, such as Gly-Gly-Leu (97.0% purity) and Leu-Gly-Gly (≥98% purity) . Importantly, GLGG is provided in a lyophilized powder form with a recommended storage temperature of -20°C or below, which is consistent with best practices for peptide stability [1][2]. In contrast, some analogs like Leu-Gly-Gly have a documented melting point of ~220°C (decomposition), which may indicate different thermal stability profiles [3].

Peptide Stability Quality Control Long-Term Storage Reproducibility

GLGG Recommended Applications


Tetrapeptide Intestinal Transport Studies

Use GLGG in in vivo or ex vivo intestinal perfusion models to study tetrapeptide-specific transport pathways. Its unique resistance to inhibition by Gly-Pro (unlike di- and tripeptides) makes it an ideal probe for dissecting the mechanisms of intact peptide absorption [1][2]. This application is supported by direct in vivo evidence from studies with its analog Leu-Gly-Gly-Gly [1].

Aminopeptidase M Enzymatic Assays

Employ GLGG as a substrate for characterizing aminopeptidase M (amino-oligopeptidase) and related peptidases [3][4]. Its tetrapeptide structure offers a different kinetic profile compared to shorter peptides, enabling more detailed investigations into enzyme active site specificity and catalytic efficiency [5].

HPLC and MS Method Development

Utilize GLGG as a standard or model compound for developing and validating reverse-phase HPLC and mass spectrometry (MS) protocols for tetrapeptide separation and identification [6]. Its distinct molecular weight (302.33 Da) and GRAVY (0.65) compared to tripeptides provide a clear benchmark for method optimization [7].

Peptide Stability and Storage Studies

Incorporate GLGG in long-term stability studies of lyophilized synthetic peptides, leveraging its well-defined storage requirements (-20°C) and verified purity (≥95%) as a control or comparator to assess degradation pathways and shelf-life under various conditions [8].

Technical Documentation Hub

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